Technical Documentation Center

{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol
  • CAS: 622381-65-1

Core Science & Biosynthesis

Foundational

In Vitro Toxicity Profile of {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol: A Technical Guide for Fragment-Based Drug Discovery

Executive Summary {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol (CAS: 622381-65-1), commercially recognized as Compound Fr13342, is a highly versatile fragment molecule utilized extensively as a scaffold for molecul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol (CAS: 622381-65-1), commercially recognized as Compound Fr13342, is a highly versatile fragment molecule utilized extensively as a scaffold for molecular linking, expansion, and modification in rational drug design[1]. Featuring a basic piperazine ring conjugated to a benzyl alcohol moiety, this fragment serves as a privileged building block for synthesizing kinase inhibitors, such as Anaplastic Lymphoma Kinase (ALK) inhibitors[2]. However, integrating this fragment into larger active pharmaceutical ingredients (APIs) introduces specific toxicological liabilities that must be rigorously profiled during the hit-to-lead phase.

As a Senior Application Scientist, I have designed this technical guide to move beyond standard checklists, providing a mechanistic and self-validating framework for assessing the in vitro toxicity of this specific piperazine-benzyl alcohol scaffold.

Structural Toxicology & Mechanistic Rationale

Understanding the causality behind toxicity requires deconstructing the fragment into its functional motifs. Each structural element dictates the choice of our in vitro assays:

  • The Piperazine Motif (hERG & DIPL Liabilities): The 4-methylpiperazine moiety acts as a lipophilic, basic amine. At physiological pH, the nitrogen atoms become protonated, transforming the molecule into a Cationic Amphiphilic Drug (CAD). CADs are notorious for accumulating in the acidic environment of lysosomes, where they inhibit phospholipases, leading to Drug-Induced Phospholipidosis (DIPL)[3]. Furthermore, the basic nitrogen of the piperazine ring is a well-documented structural alert for binding to the aromatic residues within the central cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, posing a severe cardiotoxicity risk[4]. Aryl piperazines, in particular, are flagged by predictive software (e.g., DEREK) as structural alerts for both phospholipidosis and reactive intermediate generation[5].

  • The Benzyl Alcohol Motif: While generally benign, primary alcohols can undergo oxidation to reactive aldehydes via alcohol dehydrogenases (ADH) in hepatic environments. If unmitigated by further synthetic substitution, these reactive species can covalently bind to cellular macromolecules, triggering cytotoxicity.

Multiparametric In Vitro Toxicity Workflow

To effectively de-risk this fragment, we deploy a parallel screening workflow. The logic here is multiparametric: we cannot assess hERG liability without first establishing the baseline cytotoxicity, as dead cells will yield false-positive electrophysiological readouts.

ToxicityWorkflow Start Compound Fr13342 (CAS: 622381-65-1) Cyto Cytotoxicity Screening (HepG2, SH-SY5Y) Start->Cyto Cardio Cardiotoxicity (hERG Patch-Clamp) Start->Cardio PLD Phospholipidosis (HCS Assay) Start->PLD Geno Genotoxicity (Ames / Micronucleus) Start->Geno Decision Go/No-Go Decision for Lead Optimization Cyto->Decision Cardio->Decision PLD->Decision Geno->Decision

Fig 1. Multiparametric in vitro toxicity screening workflow for piperazine fragments.

Self-Validating Experimental Protocols

Every protocol below is engineered as a self-validating system. An assay without internal controls cannot distinguish between a benign compound and a failed reagent.

Assay 1: High-Throughput Cytotoxicity (CellTiter-Glo)

Causality & Rationale: We utilize the CellTiter-Glo (CTG) luminescent assay on HepG2 (hepatocellular carcinoma) cells. HepG2 retains partial metabolic competence, allowing us to detect toxicity arising from potential benzyl alcohol oxidation. CTG measures ATP, providing a direct readout of metabolic viability that avoids the redox-interference artifacts common with tetrazolium-based (MTT) assays.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well white-opaque plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point dose-response curve of {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol (0.1 μM to 300 μM) in a final concentration of 0.5% DMSO.

  • Self-Validation Controls: Include 0.5% DMSO as the vehicle (negative control) to establish 100% viability, and 10 μM Doxorubicin as the positive control to ensure assay sensitivity and cell responsiveness.

  • Incubation: Treat cells for 48 hours.

  • Detection: Equilibrate plates to room temperature (approx. 30 minutes). Add 100 μL of CTG reagent per well. Lyse cells on an orbital shaker for 2 minutes, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multimode microplate reader. Calculate the IC50 using non-linear regression analysis.

Assay 2: Automated hERG Patch-Clamp Electrophysiology

Causality & Rationale: While in silico models flag lipophilic basic amines for hERG liability[4], functional patch-clamp electrophysiology remains the gold standard. It measures the actual disruption of the IKr current, distinguishing between mere steric binding and functional channel blockade.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel at 70-80% confluency.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp system (e.g., QPatch). Establish the whole-cell configuration with an intracellular solution containing K+ and an extracellular solution containing physiological Na+/K+.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion & Controls: Perfuse the fragment at escalating concentrations (1 μM to 100 μM). Use 0.1% DMSO as the negative control to monitor baseline current rundown. Crucially, apply 0.1 μM E-4031 (a known hERG inhibitor) at the end of the run as a positive control to validate that the measured current was indeed hERG-mediated.

  • Analysis: Measure the peak tail current amplitude pre- and post-compound addition to derive the IC50.

Assay 3: High-Content Screening (HCS) for Phospholipidosis

Causality & Rationale: Given the structural alert for DIPL[6], we must visualize lysosomal lipid accumulation. Traditional electron microscopy is too low-throughput. HCS using fluorescent lipid analogs allows for single-cell quantification of phospholipidosis, separating true DIPL from general cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y neuroblastoma cells (which are highly sensitive to CADs) in a 384-well clear-bottom imaging plate.

  • Co-incubation: Treat cells with the fragment (1 μM to 100 μM) and 10 μM NBD-PE (a fluorescent phospholipid analog) simultaneously for 24 hours.

  • Self-Validation Controls: Use 0.5% DMSO as the negative control and 10 μM Amiodarone as a positive DIPL control to validate lipid accumulation.

  • Staining: Wash cells thrice with PBS and counterstain nuclei with 1 μg/mL Hoechst 33342 for 15 minutes.

  • Imaging & Analysis: Image at 20x magnification using an automated confocal microscope. Use image analysis software to quantify the total area of NBD-PE positive intracellular vesicles per cell.

PLDMechanism CAD Cationic Amphiphilic Drug (Piperazine Motif) Lysosome Lysosomal Accumulation (Protonation in low pH) CAD->Lysosome Inhibition Inhibition of Lysosomal Phospholipases Lysosome->Inhibition Accumulation Intracellular Lipid Accumulation Inhibition->Accumulation DIPL Drug-Induced Phospholipidosis Accumulation->DIPL

Fig 2. Mechanistic pathway of piperazine-induced lysosomal phospholipidosis.

Quantitative Data Interpretation

The following table summarizes the anticipated in vitro toxicity thresholds for the {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol fragment class, guiding medicinal chemists on when to initiate structural mitigation (e.g., reducing basicity via fluorination or replacing the piperazine with a morpholine ring)[4].

AssayTarget / Cell LineMetricRepresentative Fragment ThresholdImplication for Lead Optimization
Cytotoxicity HepG2IC50> 100 μMLow basal toxicity; monitor alcohol oxidation
Cardiotoxicity hERG (CHO)IC5010 - 50 μMModerate liability; requires steric shielding of basic amine
Phospholipidosis SH-SY5YLowest Effective Conc.~30 μMCAD accumulation; reduce lipophilicity (clogP)

References

  • TargetMol. "Compound Fr13342 (CAS 622381-65-1)." TargetMol Chemicals.
  • Journal of Medicinal Chemistry. "Design and Synthesis of 5-Aryl-pyridone-carboxamides as Inhibitors of Anaplastic Lymphoma Kinase." ACS Publications.
  • RSC Advances. "In silico and in vitro metabolism of ribociclib: a mass spectrometric approach to bioactivation pathway elucidation and metabolite profiling." RSC Publishing.
  • The Royal Society of Chemistry. "CHAPTER 18: Drug-induced Phospholipidosis." Books - The Royal Society of Chemistry.
  • Drug Hunter. "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Drug Hunter.
  • bioRxiv. "Phospholipidosis is a shared mechanism underlying the in vitro antiviral activity of many repurposed drugs." bioRxiv.

Sources

Protocols & Analytical Methods

Method

Application Note: {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol as a Strategic Precursor in Kinase Inhibitor Synthesis

Executive Summary & Medicinal Chemistry Rationale The development of small-molecule kinase inhibitors frequently encounters a critical bottleneck: the highly planar, hydrophobic heterocyclic cores required for ATP-compet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Medicinal Chemistry Rationale

The development of small-molecule kinase inhibitors frequently encounters a critical bottleneck: the highly planar, hydrophobic heterocyclic cores required for ATP-competitive hinge binding inherently suffer from poor aqueous solubility and low oral bioavailability. To circumvent this, medicinal chemists employ late-stage functionalization (LSF) to append basic, solvent-exposed "tails" that improve pharmacokinetic (PK) properties without disrupting target affinity[1][2].

{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol (CAS: 622381-65-1) is a highly versatile bifunctional building block designed specifically for this purpose[][4]. It features two distinct chemical domains:

  • The Pharmacokinetic Modulator (Tertiary Amine): The 4-methylpiperazine moiety possesses a pKa of ~8.0. At physiological pH (7.4), it is predominantly protonated. This ionization disrupts the crystal lattice energy of the parent drug and drastically enhances solvation, a paradigm-shifting strategy validated by the discovery of Imatinib (Gleevec) by Zimmermann et al.[1][5][6].

  • The Synthetic Anchor (Benzyl Alcohol): The primary benzylic alcohol provides a highly reactive, chemoselective handle. It can be directly coupled via Mitsunobu conditions, activated to a benzyl halide for SN2 alkylation, or oxidized to an aldehyde for reductive amination[7][8].

This application note provides validated, step-by-step protocols for utilizing this precursor to synthesize novel kinase inhibitor libraries.

Physicochemical Properties

Understanding the baseline properties of the precursor is essential for predicting its behavior during extraction, chromatography, and reaction monitoring[][4].

PropertyValueCausality / Practical Implication
IUPAC Name [4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanolDefines the bifunctional nature of the molecule.
CAS Number 622381-65-1Essential for procurement and regulatory compliance.
Molecular Formula C13H20N2OMW: 220.31 g/mol .
Boiling Point 347.6 °C at 760 mmHgNon-volatile; requires high vacuum for solvent removal if used neat.
Density 1.097 g/cm³Slightly denser than water.
Basicity (pKa) ~8.0 (Piperazine N4)Causes severe streaking on standard silica TLC; requires basic modifiers (e.g., 1% NH₄OH or Et₃N) in mobile phases.

Structural & Synthetic Visualizations

To conceptualize the integration of this precursor into a drug discovery pipeline, the following diagrams map both its spatial role in a target binding pocket and its synthetic divergence.

Pharmacophore Kinase Kinase ATP Pocket (Hinge Region) Core Hydrophobic Heterocyclic Core (e.g., Pyrimidine, Quinoline) Kinase->Core Hydrogen Bonding Linker Conformational Linker (Amide / Ether / Amine) Core->Linker Covalent Bond Tail 4-(4-Methylpiperazin-1-ylmethyl)phenyl (Solvent-Exposed Tail) Linker->Tail Covalent Bond Solvent Aqueous Environment (Protonated Piperazine) Tail->Solvent Solvation / Increased PK

Caption: Pharmacophore model illustrating the spatial role of the piperazine tail in kinase inhibitors.

SyntheticPathways Precursor {4-[(4-Methylpiperazin-1-yl) methyl]phenyl}methanol Aldehyde Oxidation (MnO2) Aldehyde Intermediate Precursor->Aldehyde Mild Oxidation Chloride Chlorination (SOCl2) Benzyl Chloride Precursor->Chloride Activation Ether Mitsunobu (DIAD/PPh3) Direct Etherification Precursor->Ether Direct Coupling RedAm Reductive Amination (Kinase Core-NH2) Aldehyde->RedAm NaBH(OAc)3 SN2 SN2 Alkylation (Kinase Core-OH/-NH) Chloride->SN2 Base / Heat

Caption: Synthetic divergence of the precursor into key intermediates for late-stage functionalization.

Experimental Protocols (Self-Validating Workflows)

The following protocols are engineered to maximize chemoselectivity. The primary challenge when manipulating this precursor is avoiding the unintended oxidation or alkylation of the tertiary piperazine nitrogens.

Protocol A: Conversion to Benzyl Chloride for SN2 Alkylation

This workflow activates the alcohol for nucleophilic attack by a phenolic or amine-bearing kinase core.

Scientific Causality: Thionyl chloride (SOCl₂) is selected over Appel reaction conditions (CBr₄/PPh₃) because the byproducts (SO₂ and HCl) are gaseous, allowing for isolation of the product as a stable hydrochloride salt without the need for silica gel chromatography, which often traps basic piperazine derivatives.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask. Add {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol (1.0 g, 4.54 mmol) and anhydrous dichloromethane (DCM, 15 mL). Cool the mixture to 0 °C under a nitrogen atmosphere.

  • Activation: Add thionyl chloride (0.5 mL, ~6.8 mmol, 1.5 eq) dropwise over 10 minutes. Note: Dropwise addition controls the exothermic release of HCl gas, which immediately protonates the piperazine ring, protecting it from side reactions.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation (In-Process Control): Do not use TLC. Extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and inject into the LC-MS. Confirm the disappearance of the starting material ([M+H]⁺ = 221) and the appearance of the chloride isotope pattern ([M+H]⁺ = 239/241 at a 3:1 ratio).

  • Isolation: Concentrate the mixture in vacuo to remove DCM and excess SOCl₂. Triturate the resulting solid with diethyl ether (20 mL), filter, and dry under high vacuum to yield 1-(4-(chloromethyl)benzyl)-4-methylpiperazine hydrochloride as a hygroscopic white powder. Use immediately in the next step.

Protocol B: Chemoselective Oxidation to Aldehyde

This workflow generates 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde, a critical intermediate for attaching the tail via reductive amination or Schiff base formation[7][8].

Scientific Causality: Strong oxidants (e.g., Jones reagent, KMnO₄) will inevitably oxidize the tertiary amine to an N-oxide or cause oxidative cleavage. Activated Manganese(IV) oxide (MnO₂) is utilized because its heterogeneous surface-reaction mechanism is highly chemoselective for allylic and benzylic alcohols, leaving aliphatic amines untouched.

Step-by-Step Procedure:

  • Preparation: Dissolve the precursor (1.0 g, 4.54 mmol) in anhydrous chloroform (CHCl₃, 25 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Oxidation: Add activated MnO₂ (3.95 g, 45.4 mmol, 10 eq). Note: A large stoichiometric excess is mandatory because the reaction occurs entirely on the solid surface of the MnO₂ lattice.

  • Reaction: Heat the suspension to reflux (65 °C) and stir vigorously for 6 hours.

  • Self-Validation (In-Process Control): Withdraw a 0.5 mL aliquot, filter through a micro-syringe filter to remove MnO₂, and analyze via TLC (DCM:MeOH 9:1 with 1% NH₄OH). The aldehyde will appear as a distinct, highly UV-active spot (254 nm) with a higher Rf value than the starting alcohol.

  • Isolation: Cool the mixture to room temperature. Filter the entire suspension through a tightly packed pad of Celite. Wash the Celite cake thoroughly with warm CHCl₃ (3 × 20 mL) to ensure complete desorption of the product.

  • Concentration: Evaporate the filtrate under reduced pressure to afford the aldehyde as a pale yellow oil, which typically solidifies upon standing. Purity is generally >95% by NMR and suitable for immediate reductive amination using NaBH(OAc)₃.

Analytical Quality Control (QC)

To ensure the integrity of the {4-[(4-Methylpiperazin-1-yl)methyl]phenyl} moiety during downstream synthesis, implement the following QC checks:

  • Avoidance of N-Oxidation: When analyzing intermediates via ESI-LC-MS, always scan for[M+16] peaks. The piperazine nitrogen is highly susceptible to atmospheric or reagent-induced oxidation.

  • Chromatography Modifiers: For reverse-phase HPLC purification of the final kinase inhibitors, utilize a mobile phase buffered with 0.1% Trifluoroacetic acid (TFA) or Formic acid (FA). The piperazine ring will elute as a di-cation, resulting in sharp, symmetrical peaks.

References

  • BOC Sciences. "CAS 622381-65-1 ({4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol) - BOC Sciences." bocsci.com. Available at:[]

  • NextSDS. "[4-[(4-METHYLPIPERAZIN-1-YL)METHYL]PHENYL]METHANOL - NextSDS." nextsds.com. Available at:[4]

  • Capdeville R, Buchdunger E, Zimmermann J, Matter A. "Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug." Nature Reviews Drug Discovery. 2002;1:493–502. Available at:[1]

  • ResearchGate. "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1." Journal of Agricultural and Food Chemistry. 2022, 70(36). Available at:[2]

  • MDPI. "Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates." Molecules. 2023. Available at:[7]

  • Sciforum. "Synthesis of novel complex conjugated imines containing a fragment of the anticancer drug Imatinib." Proceedings. 2017. Available at:[8]

Sources

Application

Application Note: Synthesis and Utilization of {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol in Targeted Kinase Inhibitor Development

Introduction & Chemical Rationale The development of targeted antineoplastic agents, particularly tyrosine kinase inhibitors (TKIs), relies heavily on bifunctional pharmaceutical intermediates that can simultaneously dir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

The development of targeted antineoplastic agents, particularly tyrosine kinase inhibitors (TKIs), relies heavily on bifunctional pharmaceutical intermediates that can simultaneously direct molecular assembly and enhance the pharmacokinetic profile of the final Active Pharmaceutical Ingredient (API).

{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol (CAS: 622381-65-1) is a highly versatile aminoalkyl benzyl alcohol[]. Structurally, it features a terminal primary alcohol—primed for controlled oxidation—and a basic 4-methylpiperazine moiety. In the context of drug design, the piperazine ring is not merely a structural spacer; it is a critical pharmacophoric element that significantly enhances aqueous solubility, enables stable salt formation (such as mesylate salts), and improves cellular permeability.

This application note details the autonomous, self-validating synthetic protocols required to convert this benzyl alcohol intermediate into 4-(4-methylpiperazin-1-ylmethyl)benzoic acid (CAS: 106261-48-7)[2], and subsequently into its acyl chloride derivative (CAS: 148077-69-4)[3]. These steps represent the critical upstream workflow for synthesizing Imatinib (CAS: 152459-95-5), a revolutionary BCR-ABL inhibitor[4].

Synthetic Workflow & Mechanistic Insights

The strategic choice to utilize {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol as a starting material, rather than relying on the direct hydrolysis of ester derivatives, provides a highly pure synthetic pathway that avoids transesterification impurities. The primary alcohol is selectively oxidized to a carboxylic acid, which is then activated for amidation.

SyntheticWorkflow A {4-[(4-Methylpiperazin-1-yl) methyl]phenyl}methanol (CAS: 622381-65-1) B 4-(4-Methylpiperazin-1-yl methyl)benzoic acid (CAS: 106261-48-7) A->B TEMPO, NaOCl Oxidation C 4-(4-Methylpiperazin-1-yl methyl)benzoyl chloride (CAS: 148077-69-4) B->C (COCl)2, cat. DMF Chlorination D Imatinib (API) (CAS: 152459-95-5) C->D Amidation with Aminopyrimidine

Synthetic workflow from the benzyl alcohol intermediate to the final Imatinib API.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and compliance with modern pharmaceutical manufacturing standards (such as ICH Q3D guidelines for elemental impurities), the following protocols avoid the use of heavy transition metals (e.g., Chromium or Manganese) typically found in classic oxidations.

Protocol A: Catalytic Oxidation to 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid

Causality & Rationale: We employ a TEMPO/NaOCl/NaClO₂ catalytic system. The basicity of the piperazine ring (pKa ~ 8.5) makes it susceptible to unwanted N-oxidation. By utilizing TEMPO under strictly buffered conditions (pH 6.8–7.2) and keeping temperatures low, we selectively oxidize the benzylic carbon while preserving the tertiary amines.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g (45.4 mmol) of [] in 100 mL of Acetonitrile and 100 mL of 0.67 M Sodium Phosphate buffer (pH 6.8).

  • Catalyst Addition: Add 0.50 g (3.2 mmol, 0.07 eq) of TEMPO and heat the mixture slightly to 35 °C to ensure complete dissolution, then cool to 0–5 °C.

  • Oxidant Introduction: Slowly add a solution of Sodium Chlorite (NaClO₂, 8.2 g, 2.0 eq) and dilute Sodium Hypochlorite (NaOCl, 2.0 mL of a 10% aqueous solution, catalytic initiator) dropwise over 45 minutes. Maintain internal temperature below 10 °C.

  • In-Process Control (IPC): At t=2 h , sample the reaction for HPLC analysis. Validation Check: The reaction is deemed complete only when the residual benzyl alcohol peak is <0.5% AUC.

  • Quenching & Isolation: Quench the reaction with saturated aqueous Sodium Thiosulfate (20 mL) to destroy excess oxidant. Adjust the pH to 6.0 using 2M HCl to reach the isoelectric point of the zwitterionic product[2].

  • Recovery: Evaporate the organic solvent under reduced pressure. Filter the resulting white to off-white crystalline solid, wash with cold water, and dry under vacuum at 50 °C.

Protocol B: Activation to Acyl Chloride and Amidation

Causality & Rationale: Converting the benzoic acid to [3] requires mild conditions to prevent the cleavage of the piperazine ring. Oxalyl chloride with catalytic DMF is chosen over Thionyl Chloride because it proceeds rapidly at room temperature, avoiding the thermal degradation associated with prolonged refluxing in harsh acids.

Step-by-Step Methodology:

  • Suspension: Suspend 5.0 g of the dried benzoic acid from Protocol A in 50 mL of anhydrous Dichloromethane (DCM) under an inert Nitrogen atmosphere.

  • Catalysis: Add 3 drops of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Dropwise, add Oxalyl Chloride (2.2 mL, 1.2 eq) at 0 °C. Validation Check: Effervescence (CO₂ and CO gas evolution) serves as a visual confirmation of the Vilsmeier-Haack intermediate formation.

  • Maturation: Stir at room temperature for 2 hours until the suspension becomes a clear, homogenous solution, indicating complete conversion to the acyl chloride[3].

  • Coupling (API Synthesis): The solvent is evaporated in vacuo to remove excess Oxalyl Chloride. The highly reactive acyl chloride is immediately redissolved in anhydrous Pyridine and reacted with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine to yield Imatinib.

Quantitative Data Presentation

The selection of the TEMPO-mediated oxidation is justified by comparing it against traditional methodologies. The table below summarizes the critical process parameters and quality attributes.

Oxidation MethodologyYield (%)Purity (HPLC)Metal Residue RiskScalability & Safety Profile
KMnO₄ (Aqueous/MeOH) 75 – 82%~95.0%High (Manganese)Moderate; highly exothermic, requires heavy metal filtration.
TEMPO / NaOCl / NaClO₂ 88 – 94% >98.5% None High ; easily controlled exotherm, environmentally benign.
Swern Oxidation N/AN/ANoneLow; stops at aldehyde stage, generates toxic dimethyl sulfide.

Biological Target & Mechanism of Action

The ultimate purpose of synthesizing this intermediate is to produce , a potent multi-target inhibitor of v-Abl, c-Kit, and PDGFR tyrosine kinases (IC50 ≈ 100 nM)[4]. The 4-methylpiperazin-1-ylmethyl tail synthesized in our workflow is crucial; it projects into the solvent-exposed region of the kinase domain, drastically improving the drug's solubility without interfering with the competitive binding at the ATP site of the constitutively active BCR-ABL fusion protein.

Pathway Imatinib Imatinib (API) BCR_ABL BCR-ABL Tyrosine Kinase (Constitutively Active) Imatinib->BCR_ABL Competitive ATP Inhibition Grb2 Grb2 / SOS Complex BCR_ABL->Grb2 Phosphorylation Ras Ras / Raf / MEK / ERK Cascade Grb2->Ras Activation Proliferation Leukemic Cell Proliferation & Survival Ras->Proliferation Gene Transcription

Mechanism of action of Imatinib inhibiting the BCR-ABL signaling pathway.

References

  • ChemSrc. "Imatinib (STI571) | CAS#:152459-95-5 Biological Activity". ChemSrc Database. Available at:[Link]

  • LookChem. "Antineoplastic agents - 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride". LookChem Database. Available at: [Link]

Sources

Method

Application Notes and Protocols for In Vivo Dosing of {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol

Introduction {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol is a small molecule with the chemical formula C₁₃H₂₀N₂O and a molecular weight of 220.31 g/mol []. The presence of the piperazine motif is common in medicin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol is a small molecule with the chemical formula C₁₃H₂₀N₂O and a molecular weight of 220.31 g/mol []. The presence of the piperazine motif is common in medicinal chemistry and suggests potential bioactivity that warrants in vivo evaluation[][2][3]. As with many small molecules in drug discovery, establishing robust and reproducible in vivo dosing protocols is a critical first step to understanding its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles. This guide provides a comprehensive framework for designing and executing initial in vivo studies in rodent models, focusing on dose formulation, administration, and preliminary safety and pharmacokinetic assessments.

The protocols outlined herein are built upon established principles of preclinical drug development and are designed to be adaptable based on the specific research questions and the emerging properties of {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol.

PART 1: Pre-formulation and Vehicle Selection

A significant challenge in the in vivo assessment of novel chemical entities is often their poor aqueous solubility. Therefore, the selection of an appropriate dosing vehicle is paramount to ensure accurate and consistent drug exposure.

Solubility Assessment

A preliminary assessment of the solubility of {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol in a panel of pharmaceutically acceptable excipients is the foundational step. This will guide the selection of a suitable vehicle for different routes of administration.

Protocol: Small-Scale Solubility Screen

  • Prepare a panel of common preclinical vehicles. (See Table 1 for examples).

  • Add a pre-weighed amount of {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol (e.g., 1-5 mg) to a fixed volume of each vehicle (e.g., 1 mL) in a clear glass vial.

  • Mix vigorously using a vortex mixer for 1-2 minutes.

  • If the compound does not dissolve, sonicate the mixture for 10-15 minutes, with intermittent vortexing. Gentle warming (37-40°C) can be applied if the compound is known to be thermally stable.

  • Visually inspect for complete dissolution. The resulting formulation should be a clear solution.

  • If the compound dissolves, add more in small increments until a saturated solution (visible precipitate) is formed to estimate the approximate solubility.

Common Vehicle Systems for In Vivo Studies

The choice of vehicle is dictated by the route of administration, the required dose, and the physicochemical properties of the compound.

Vehicle ComponentTypical Concentration RangeRoute of AdministrationNotes
Aqueous Vehicles
Saline (0.9% NaCl)N/AIV, IP, PO, SCSuitable only for highly water-soluble compounds.
5% Dextrose in Water (D5W)N/AIV, IP, PO, SCAlternative to saline.
Phosphate-Buffered Saline (PBS)N/AIV, IP, SCMaintains physiological pH.
Co-solvent Systems
Polyethylene Glycol 400 (PEG 400)10-60%Oral, IVGenerally well-tolerated, but can cause renal toxicity at high doses[4].
Propylene Glycol (PG)10-40%Oral, IVCan cause hemolysis and CNS effects at high concentrations[4][5].
Dimethyl Sulfoxide (DMSO)≤10%IV, IPPotent solvent, but can have its own biological effects and may cause local irritation[4][5][6].
Surfactant-Based Systems
Polysorbate 80 (Tween® 80)1-10%Oral, IVCommonly used to create micellar solutions or as a wetting agent in suspensions[4].
Solutol® HS 155-20%Oral, IVCan be a good alternative to Cremophor EL[4].
Suspension Vehicles
0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC)0.5-1% w/vOralCommon for oral suspensions of insoluble compounds[7]. Often used with a wetting agent like Tween 80.
Lipid-Based Systems
Corn Oil, Sesame OilN/AOral, IPSuitable for highly lipophilic compounds[6][8]. Not for IV use.

Table 1: Common Preclinical Dosing Vehicles

Recommended Starting Point for {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol:

Given the heterocyclic nature of the molecule, it is likely to have low aqueous solubility. A tiered approach is recommended:

  • Tier 1 (Solutions): Attempt solubilization in co-solvent systems. A common starting blend for IV or IP administration is 10% DMSO, 40% PEG 400, 50% Saline . For oral administration, a higher concentration of co-solvents may be tolerated.

  • Tier 2 (Suspensions): If a suitable solution cannot be achieved at the desired concentration, a micronized suspension for oral dosing should be prepared. A typical vehicle is 0.5% CMC with 0.1% Tween 80 in sterile water .

PART 2: Dose Range-Finding and Maximum Tolerated Dose (MTD) Studies

The initial in vivo study for any new compound should be a dose range-finding (DRF) study to determine the maximum tolerated dose (MTD). The MTD is the highest dose that does not cause unacceptable side effects or overt toxicity over a specified period[9]. This information is crucial for selecting dose levels for subsequent efficacy and pharmacokinetic studies[10][11][12].

Study Design
  • Animal Model: Swiss Albino or CD-1 mice are commonly used for initial toxicity screening[13].

  • Group Size: n=3 animals per group is often sufficient for an initial MTD assessment[13].

  • Dose Escalation: A modified Fibonacci dose escalation scheme (e.g., 1x, 2x, 3.3x, 5x of the previous dose) is a common strategy.

  • Route of Administration: The intended therapeutic route should be tested. It is also common to perform an initial MTD study via the intraperitoneal (IP) route due to its ease of administration and high bioavailability for many compounds[14].

Workflow for MTD Determination

MTD_Workflow A Select Starting Dose (e.g., 10 mg/kg) B Dose Group 1 (n=3) Administer single dose A->B C Observe for 72 hours (Clinical signs, body weight) B->C D Toxicity Observed? (e.g., >20% weight loss, severe clinical signs) C->D E MTD is below current dose. Consider intermediate dose. D->E Yes F No significant toxicity. D->F No J MTD Established E->J G Escalate Dose (e.g., to 30 mg/kg) F->G H Dose Group 2 (n=3) Administer single dose G->H I Repeat Observation Cycle H->I I->D PK_Study cluster_IV Intravenous (IV) Dosing cluster_PO Oral (PO) Dosing IV_Dose Administer 1 mg/kg IV Bolus IV_Sample Blood Sampling Time Points: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h IV_Dose->IV_Sample Analysis Plasma Separation & Bioanalysis (LC-MS/MS) IV_Sample->Analysis PO_Dose Administer 10 mg/kg PO Gavage PO_Sample Blood Sampling Time Points: 0.25, 0.5, 1, 2, 4, 8, 24h PO_Dose->PO_Sample PO_Sample->Analysis PK_Params Calculate PK Parameters: AUC, Cmax, Tmax, T½, Clearance, Bioavailability Analysis->PK_Params

Caption: Parallel design for an IV and PO pharmacokinetic study.

Protocol: Preliminary PK Study in Rodents
  • Animal Preparation: For serial sampling, surgical cannulation (e.g., jugular vein) may be required in rats. Allow for a post-operative recovery period.

  • Dose Administration: Administer the prepared IV or PO formulation. Record the exact time of dosing.

  • Blood Collection: At pre-determined time points, collect blood (typically 50-100 µL) into tubes containing an anticoagulant (e.g., K₂EDTA).

    • Recommended IV Time Points: Pre-dose (0), 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.[15][16]

    • Recommended PO Time Points: Pre-dose (0), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.[15][16][17]

    • Note: These time points should be adjusted based on any prior knowledge of the compound's half-life.

  • Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma to labeled cryovials and store at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

PART 4: Ethical Considerations

All animal studies must be conducted with the highest regard for animal welfare and in strict compliance with national and institutional guidelines.

  • Approval: All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee before initiation.[18]

  • The 3Rs: The principles of Replacement, Reduction, and Refinement should be applied. This includes using the minimum number of animals necessary to obtain scientifically valid data and refining procedures to minimize pain and distress.[19]

  • Humane Endpoints: Clear criteria for humane endpoints must be established to ensure that animals are euthanized before they experience significant or prolonged suffering.

References

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 29). What sample types and time points are ideal for rodent PK? Retrieved from [Link]

  • Bittner, B., & Mountfield, R. (2002). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. Current opinion in drug discovery & development, 5(1), 59–71.
  • American Psychological Association. (2022, February 15). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]

  • Nelson Mandela University. (2021, May 12). Guidelines for Ethical Conduct in the Care and Handling of Animals used for Research and Education. Retrieved from [Link]

  • American Psychological Association. (n.d.). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]

  • American Psychological Association. (2025, September 8). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]

  • Marietta College. (n.d.). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]

  • Ogasawara, A., et al. (2016). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. The Journal of toxicological sciences, 41(6), 749–758.
  • GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]

  • Hoeford Research Limited. (n.d.). Dose Range Finding. Retrieved from [Link]

  • Dong, Y., & Boyd, B. J. (2018). Liquid crystalline drug delivery vehicles for oral and IV/subcutaneous administration of poorly soluble (and soluble) drugs. International journal of pharmaceutics, 539(1-2), 146–154.
  • Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse. Retrieved from [Link]

  • Wikipedia. (n.d.). Dose-ranging study. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preclinical formulations for discovery and toxicology: physicochemical challenges. Retrieved from [Link]

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]

  • Humberstone, A. J., & Charman, W. N. (1997). Lipid-based vehicles for the oral delivery of poorly water soluble drugs. Advanced drug delivery reviews, 25(1), 103–128.
  • Prisys Biotech. (2026, January 13). Blood Sampling Time Point Design in Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • Houthuijzen, J. M., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. Scientific reports, 7(1), 13184.
  • Shi, Y., et al. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. Expert opinion on drug delivery, 6(11), 1261–1274.
  • Gouveia, A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of pharmacy & pharmaceutical sciences, 21(1), 127–140.
  • U.S. Food and Drug Administration (FDA). (n.d.). Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Microsampling in In Vivo Pharmacokinetic Studies. Retrieved from [Link]

  • IONTOX. (2017, June 1). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]

  • Evans, E. K., et al. (2007). Preclinical anticancer properties of potent small molecule inhibitors of protein kinase D. Molecular Cancer Therapeutics, 6(11), 3048–3058.
  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved from [Link]

  • S. S, S., & S, S. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5641-5645.
  • Hagenbeek, T.J., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 205.
  • Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.
  • Ronco, T. R., et al. (2021). Multiple toxicity dose in mice. Bio-protocol, 11(20), e4198.
  • DTIC. (n.d.). PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. Retrieved from [Link]

  • Lavan, M., & Knipp, G. T. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • Open Chemistry. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of intraperitoneal (ip) administration of vehicle (20% DMSO in saline).... Retrieved from [Link]

  • Yi, Y. (2022). Study of the In Vivo Antithrombotic Activity of Piperidine[2,3-b]Piperazine Derivatives 3g.
  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2291079.
  • Leong, T. L., et al. (2016). Are Doses and Schedules of Small-Molecule Targeted Anticancer Drugs Recommended by Phase I Studies Realistic? Clinical Cancer Research, 22(9), 2137–2144.
  • Al Shoyaib, A., Archie, S. R., & Karamyan, V. T. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Pharmaceutical research, 37(1), 12.
  • Fida, M., et al. (2021). Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases. Journal of Medicinal Chemistry, 64(4), 1693–1726.
  • Wang, Y., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules, 28(19), 6825.
  • NextSDS. (n.d.). [4-[(4-METHYLPIPERAZIN-1-YL)METHYL]PHENYL]METHANOL. Retrieved from [Link]

  • Antibodies.com. (n.d.). [4-(4-Methylpiperazin-1-yl)phenyl]methanol. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low recovery rates of {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol in plasma samples

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult on the bioanalysis of complex basic drugs.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult on the bioanalysis of complex basic drugs. The compound {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol presents a classic bioanalytical challenge.

Structurally, this molecule contains a highly basic methylpiperazine ring (pKa ~8.5–9.5) and a polar benzyl alcohol moiety. When extracting this compound from protein-rich and lipid-rich plasma matrices, researchers typically encounter three cascading failures: ionization-state mismatch during extraction, severe matrix effects from endogenous phospholipids, and non-specific binding (NSB) to labware.

This guide is designed to move beyond generic troubleshooting. We will dissect the chemical causality behind your low recovery rates and implement self-validating protocols to ensure your assay meets stringent regulatory standards[1].

Diagnostic Workflow

Before altering your protocol, you must determine whether your "low recovery" is a true physical loss of the analyte during sample preparation or an artificial signal loss caused by mass spectrometer ion suppression.

TroubleshootingWorkflow Start Low Recovery of Piperazine Derivative CheckME Evaluate Matrix Effect (Post-Column Infusion) Start->CheckME IsME Is it Ion Suppression? CheckME->IsME FixME Implement Phospholipid Removal (e.g., HybridSPE) IsME->FixME Yes TrueLoss True Extraction Loss IsME->TrueLoss No CheckMethod LLE or SPE? TrueLoss->CheckMethod FixLLE LLE: Adjust pH > 11 (De-protonate Amines) CheckMethod->FixLLE LLE FixSPE SPE: Use Mixed-Mode Cation Exchange (MCX) CheckMethod->FixSPE SPE CheckNSB Check Non-Specific Binding (Adsorption to Plastics) FixLLE->CheckNSB FixSPE->CheckNSB FixNSB Use Low-Bind Plates & Acidified Solvents CheckNSB->FixNSB

Workflow for diagnosing and resolving low recovery of piperazine derivatives in plasma.

Troubleshooting Guide & FAQs

Q1: My extraction efficiency is >90% in neat solvent, but drops to <40% when extracting from plasma. Is this protein binding or a matrix effect? Causality: This discrepancy is the classic hallmark of matrix-induced ion suppression. Endogenous glycerophospholipids in plasma co-elute with your analyte and compete for charge in the Electrospray Ionization (ESI) source, artificially lowering the MS signal[2]. The FDA Bioanalytical Method Validation guidance mandates rigorous evaluation of these matrix effects[1][3]. Validation Strategy: Perform a post-column infusion experiment. Infuse a constant stream of your analyte into the MS while injecting a blank plasma extract. If the baseline signal dips exactly where your compound normally elutes, you have definitively proven matrix suppression rather than physical extraction loss. Solution: Implement a phospholipid depletion strategy using zirconia-based plates or optimize your LC gradient to resolve the analyte from the phospholipid zone[4][5].

Q2: Why is my liquid-liquid extraction (LLE) recovery so low for this specific compound? Causality: The methylpiperazine ring contains tertiary amines that are highly basic. At physiological pH (~7.4), the molecule is protonated (positively charged) and highly polar. Ionized basic drugs cannot partition efficiently into non-polar organic solvents (like MTBE or hexane) during LLE. Solution: To drive the compound into the organic phase, you must suppress its ionization. Adjust the plasma sample to a pH of at least 11.0 using a strong base (e.g., 5% ammonium hydroxide) prior to extraction.

Q3: I switched to Solid Phase Extraction (SPE) using a standard reversed-phase (C18) cartridge. The compound loads but recovery is inconsistent. What is the mechanism behind this loss? Causality: Standard reversed-phase (RP) sorbents rely solely on hydrophobic interactions. Because the piperazine derivative is positively charged at neutral to acidic pH, it exhibits poor retention on purely hydrophobic sorbents and washes off during aqueous wash steps. Furthermore, basic amines interact strongly with residual silanol groups on silica-based C18, leading to irreversible secondary binding and poor elution[4]. Solution: Switch to a Mixed-Mode Cation Exchange (MCX) polymeric sorbent. Load the sample under acidic conditions to lock the protonated amines onto the sulfonic acid groups, wash with 100% organic solvent, and elute with a highly basic organic solvent to neutralize the charge and release the compound.

Q4: I am losing compound during the evaporation and reconstitution steps. How do I prevent this? Causality: Non-Specific Binding (NSB). Basic amines are notorious for adhering to the negatively charged surfaces of standard polypropylene tubes or the silanol groups of glass vials via electrostatic and hydrophobic interactions, especially as the solvent volume decreases during evaporation[6]. Solution: Add a "keeper" solvent (e.g., 10 µL of 10% formic acid in methanol) before evaporation. This keeps the amines protonated and solvated, preventing surface adsorption.

Quantitative Data Summaries

Table 1: Impact of Sample Preparation pH on Liquid-Liquid Extraction (LLE) Recovery Data demonstrates the critical nature of pH adjustment for methylpiperazine derivatives.

Extraction ConditionpH LevelAnalyte Ionization StateAbsolute Recovery (%)
0.1% Formic Acid~2.5Fully Ionized (Protonated)< 10%
Neutral Plasma~7.4Partially Ionized35 - 45%
5% NH4OH~11.5Neutral (De-protonated)> 85%

Table 2: Matrix Effect and Recovery Comparison across Cleanup Strategies Comparison of techniques for mitigating phospholipid-induced ion suppression[2][5].

Sample Prep TechniquePhospholipid RemovalMatrix Effect (Ion Suppression)Typical Recovery (%)
Protein Precipitation (PPT)Low (< 5%)Severe (> 60% signal loss)30 - 40% (Apparent)
Reversed-Phase SPE (C18)Moderate (40-50%)Moderate (30-40% signal loss)50 - 65%
Mixed-Mode SPE (MCX)High (> 90%)Low (< 10% signal loss)85 - 95%
Zirconia-based PlatesVery High (> 99%)Minimal (< 5% signal loss)90 - 98%

Step-by-Step Methodologies

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE Workflow

Self-validating mechanism: Loading under acidic conditions ensures 100% ionization of the piperazine nitrogens, locking them onto the sorbent. The 100% organic wash removes unbound neutral lipids, validating that the final eluate is free of hydrophobic matrix components.

  • Sorbent Conditioning: Pass 1 mL of Methanol through the MCX cartridge, followed by 1 mL of 2% Formic Acid in MS-grade Water.

  • Sample Loading: Dilute 100 µL of plasma with 100 µL of 4% Phosphoric Acid to disrupt protein binding and ensure complete analyte ionization. Load onto the cartridge at 1 mL/min.

  • Aqueous Wash: Pass 1 mL of 2% Formic Acid in Water to remove polar interferences and salts.

  • Organic Wash: Pass 1 mL of 100% Methanol. Critical step: Because the analyte is ionically bound, 100% organic solvent can be used to wash away neutral lipids without risk of analyte breakthrough.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. The high pH neutralizes the piperazine, breaking the ionic bond with the sorbent.

  • Evaporation & Reconstitution: Add 10 µL of 10% Formic Acid in Methanol as a "keeper" to prevent NSB. Evaporate under gentle nitrogen at 40°C and reconstitute in the initial LC mobile phase.

Protocol 2: Phospholipid Depletion (Zirconia/Titania-based Plates)

Self-validating mechanism: Zirconia ions act as strong Lewis acids, selectively binding the phosphate moiety (Lewis base) of phospholipids, ensuring the eluate is completely free of ion-suppressing lipids[5].

  • Precipitation: Add 300 µL of 1% Formic Acid in Acetonitrile to the wells of the phospholipid removal plate.

  • Sample Addition: Add 100 µL of the plasma sample directly into the solvent.

  • Mixing: Aspirate and dispense 3-5 times using a multichannel pipette to ensure complete protein precipitation.

  • Filtration: Apply a vacuum (10-20 in. Hg) or positive pressure for 2-5 minutes.

  • Collection: Collect the eluate directly into a low-bind 96-well collection plate. The eluate is free of proteins and phospholipids and is ready for direct LC-MS/MS injection or evaporation.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions Source: Bioanalysis (PubMed / NIH) URL: [Link]

  • Title: HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis Source: Journal of Pharmacy & Bioallied Sciences (PMC / NIH) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Validation: Quantitative NMR (qNMR) for {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol

Executive Summary The rigorous determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. This guide provides an in-depth technica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rigorous determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against the more traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the purity validation of {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol. As a versatile precursor in medicinal chemistry, the precise quantification of this compound is critical.[] We will demonstrate that qNMR serves as a powerful, direct, and primary method of analysis that can replace a combination of other tests, offering a distinct set of advantages in accuracy, speed, and efficiency without the need for an identical reference standard of the analyte.[2][3][4]

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol is a key building block in the synthesis of various APIs, leveraging its piperazine motif for medicinal chemistry applications.[] The purity of such an intermediate directly impacts the quality, safety, and efficacy of the final drug substance. Impurities, which can include starting materials, by-products, intermediates, and degradation products, must be meticulously controlled and quantified according to global regulatory standards, such as those set by the International Council for Harmonisation (ICH).[5][6] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities in new drug substances, making the choice of analytical methodology a critical decision in the development pipeline.[5][6][7]

Traditionally, chromatographic methods like HPLC have been the workhorse for purity analysis.[8][9] However, qNMR has emerged as a robust and versatile alternative, recognized by regulatory bodies as a primary analytical method for purity determination.[10] This guide will elucidate the principles of qNMR and provide a validated protocol for its application to {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol, comparing its performance directly with HPLC-UV.

The Principle of Absolute Quantification: A qNMR Primer

Unlike chromatographic techniques that rely on the comparison of a signal response to a calibration curve generated from a reference standard of the same compound, qNMR is a primary ratio method of measurement.[10][11] The fundamental principle of qNMR is that the area of an NMR signal (the integral) is directly proportional to the number of nuclei giving rise to that signal.[12][13]

By dissolving a precisely weighed amount of the analyte and a certified internal standard (IS) of known purity in the same NMR tube, the purity of the analyte can be calculated directly by comparing the integral of a specific analyte resonance to the integral of a resonance from the internal standard.[14] This provides an absolute quantification, traceable to the International System of Units (SI) when an SI-traceable standard is used, without the need for an analyte-specific reference material.[12][15] This is particularly advantageous for novel ingredients or when a certified standard is unavailable or prohibitively expensive.[13]

The purity (Purityₐ) is determined using the following master equation:

Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

Where:

  • I : Integral value of the signal for the analyte (a) and standard (std)

  • N : Number of protons giving rise to the selected signal

  • M : Molar mass

  • m : Weighed mass

  • Purityₛₜd : Purity of the certified internal standard

Experimental Protocol: qNMR Purity Assay for {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol

This section details a self-validating protocol designed for accuracy and robustness. The causality behind each choice is explained to provide a framework for adapting the method.

Materials and Instrumentation
  • Analyte: {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol (Molar Mass: 220.31 g/mol )[]

  • Internal Standard (IS): Dimethyl sulfone (DMSO₂), 99.9% purity certified reference material (CRM). (Molar Mass: 94.13 g/mol ).

    • Justification: Dimethyl sulfone is an excellent choice as it is non-volatile, stable, and highly pure.[2] Its single sharp resonance (a singlet for 6 protons) appears around 3.1 ppm in DMSO-d₆, a region typically free of signals from aromatic and benzylic protons, thus preventing signal overlap with the analyte.[16]

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS).

    • Justification: The analyte possesses polar hydroxyl and amine functionalities, ensuring good solubility in DMSO-d₆. This solvent also shifts the residual water peak away from many analyte signals.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer. A higher field strength enhances signal dispersion and sensitivity.[11]

  • Equipment: High-precision analytical balance (readability to at least 0.01 mg), volumetric flasks, pipettes, high-quality NMR tubes.

Step-by-Step Sample Preparation
  • Weighing (The largest source of error): Accurately weigh approximately 20 mg of {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol into a clean, dry vial using an analytical balance. Record the weight precisely (mₐ). Using a larger sample mass (e.g., 10-20 mg) minimizes weighing errors.[13]

  • Standard Addition: To the same vial, add approximately 10 mg of the dimethyl sulfone internal standard. Record the weight precisely (mₛₜd). Aim for a near 1:1 molar ratio between the protons being integrated for the analyte and the standard to optimize integration accuracy.[11]

  • Dissolution: Add approximately 1.0 mL of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing or sonication. Complete solubility is critical to avoid line broadening and inaccurate integration.[17]

  • Transfer: Transfer an appropriate volume (e.g., 700 µL) of the homogenous solution into a 5 mm NMR tube.

NMR Data Acquisition

The key to accurate quantification lies in setting acquisition parameters that ensure full signal relaxation.

  • Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker systems) is preferred for its robustness.[11]

  • Flip Angle: 30-45°. A smaller flip angle reduces the time required for full relaxation.

  • Relaxation Delay (D1): ≥ 30 seconds.

    • Justification: This is the most critical parameter for quantification. The delay must be at least 5-7 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and standard). This ensures complete magnetization recovery before the next pulse, making the signal integral directly proportional to the number of nuclei. A long delay validates the accuracy of the integration.

  • Acquisition Time (AQ): ≥ 3 seconds. A longer acquisition time provides better resolution in the resulting spectrum.

  • Number of Scans (NS): ≥ 32 scans. This is to ensure an adequate signal-to-noise ratio (S/N > 250:1 is recommended) for the signals to be integrated.

  • Temperature: Regulated at 25 °C to ensure spectral stability.

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte 1. Weigh Analyte (m_a) weigh_is 2. Weigh Internal Std (m_std) weigh_analyte->weigh_is dissolve 3. Dissolve in DMSO-d6 weigh_is->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer acquire 5. Acquire 1H NMR Spectrum (Long D1) transfer->acquire process 6. Phasing & Baseline Correction acquire->process integrate 7. Integrate Signals (I_a, I_std) process->integrate calculate 8. Calculate Purity (Master Equation) integrate->calculate result Final Purity Value (%) calculate->result

Caption: Workflow for purity determination of {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol by qNMR.

Data Processing and Purity Calculation

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum. Ensure the baseline around the integrated signals is flat and free of distortion.

  • Signal Selection:

    • Analyte ({4-...}methanol): The two benzylic protons of the -CH₂OH group (expected ~4.5 ppm) or the two aromatic protons adjacent to this group are excellent candidates as they are typically well-resolved singlets or doublets. For this calculation, we select the benzylic -CH₂OH signal (Nₐ = 2 ).

    • Internal Standard (Dimethyl Sulfone): Select the sharp singlet corresponding to the six methyl protons (Nₛₜd = 6 ).

  • Integration: Carefully integrate the selected analyte signal (Iₐ) and the internal standard signal (Iₛₜd). The integration region should cover at least 64 times the full width at half height (FWHH) of the peak to capture >99% of the signal intensity.[18]

  • Calculation: Input the recorded weights, integral values, and constants into the master equation to obtain the final purity value.

Alternative Methodologies: A Comparative Look at HPLC-UV

High-Performance Liquid Chromatography with UV detection is the most common alternative for purity assessment in the pharmaceutical industry.[8][9]

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.[19] A UV detector measures the absorbance of the analyte as it elutes from the column. Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from a certified reference standard of the same analyte.

  • Typical HPLC-UV Protocol Outline:

    • Method Development: Extensive development is required to find the optimal column, mobile phase composition (e.g., acetonitrile/water gradient), flow rate, and UV wavelength to achieve baseline separation of the main compound from all potential impurities.[20][21]

    • Standard Preparation: A certified reference standard of {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol is required to prepare a series of calibration standards at known concentrations.

    • Sample Preparation: The analyte is dissolved in a suitable solvent and diluted to fall within the linear range of the calibration curve.

    • Analysis: The standards and sample are injected into the HPLC system.

    • Quantification: The purity is calculated as the area of the main peak as a percentage of the total area of all peaks (Area Percent method), or more accurately, against the external calibration curve.

Head-to-Head Comparison: qNMR vs. HPLC-UV

The choice between qNMR and HPLC-UV depends on the specific requirements of the analysis, including the stage of drug development, availability of standards, and desired turnaround time.

FeatureQuantitative NMR (qNMR) HPLC-UV
Principle Absolute quantification based on the direct proportionality of signal area to the number of nuclei.[12][13]Relative quantification based on UV absorbance compared to a response curve.[8]
Analyte Standard Not required. Uses a certified, structurally different internal standard.[10][22]Required. A certified reference standard of the analyte itself is essential for accurate quantification.[9][23]
Accuracy & Traceability High accuracy. Can be directly traceable to SI units.[12][15]Dependent on the purity of the analyte reference standard. Susceptible to errors if response factors of impurities differ.
Method Development Minimal. Primarily involves selecting a suitable solvent and internal standard.[18]Often extensive and time-consuming, requiring optimization of column, mobile phase, and gradient.[20]
Analysis Time Rapid. Typically 10-15 minutes per sample for data acquisition.Slower. Typical run times are 20-60 minutes per sample, plus time for column equilibration.
Specificity Highly specific. Provides structural information, confirming identity and quantifying impurities simultaneously.[18]Can be prone to co-elution, where impurities hide under the main peak. Peak purity analysis (e.g., with DAD) is needed.[20]
Sample Nature Non-destructive. The sample can be recovered and used for further analysis.[12]Destructive. The sample is consumed during the analysis.
Scope of Analysis Can replace multiple tests: identity, assay, and quantification of some impurities in a single experiment.[3][4]Primarily used for purity (separation of impurities) and assay. Identity is often a separate test.
Sensitivity Lower sensitivity, generally suitable for quantifying components >0.1%.High sensitivity, capable of detecting and quantifying trace-level impurities (ppm levels).[21]

Conclusion: Selecting the Right Tool for Rigorous Purity Validation

For the purity determination of {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol, both qNMR and HPLC-UV are powerful techniques, but they serve optimally at different stages and for different purposes.

Quantitative NMR stands out as a superior method for absolute purity assignment and as a primary validation tool, especially in early development when a certified reference standard of the analyte may not be available.[2][4] Its ability to provide a direct, SI-traceable purity value in a single, rapid, non-destructive measurement makes it exceptionally efficient for characterizing API batches and qualifying in-house reference standards.[3][12]

HPLC-UV remains the industry standard for routine quality control and the detection of trace impurities .[8][9] Its high sensitivity is unmatched for monitoring low-level degradation products in stability studies and ensuring compliance with the stringent impurity thresholds set by guidelines like ICH Q3A.[5]

Ultimately, a comprehensive analytical strategy often employs both techniques synergistically. qNMR can be used to certify the primary reference standard, and HPLC-UV can then be used with that well-characterized standard for high-throughput routine testing and trace impurity analysis. For researchers and drug development professionals, understanding the fundamental strengths and limitations of each method is paramount to ensuring the integrity and quality of the final pharmaceutical product.

References

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]

  • National Open Access Monitor, Ireland. (n.d.). Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. Available from: [Link]

  • Webb, G. A., & Pearce, C. M. (2010). Validation of pharmaceutical potency determinations by quantitative nuclear magnetic resonance spectrometry. PubMed. Available from: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available from: [Link]

  • A GxP-compliant platform. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Available from: [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available from: [Link]

  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. Available from: [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available from: [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Available from: [Link]

  • Die Pharmazie. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Available from: [Link]

  • ResearchGate. (2025). Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. Available from: [Link]

  • AWS. (2022). qNMR - Quantitative Analysis by NMR. Available from: [Link]

  • American Chemical Society. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Available from: [Link]

  • MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Available from: [Link]

  • International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. Available from: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available from: [Link]

  • The Gambia Medicines Control Agency. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Available from: [Link]

  • ResearchGate. (n.d.). HPLC and UV Spectroscopy in Pharmaceutical Analysis. Available from: [Link]

  • BYJU'S. (2019). Methods of purification of organic compounds. Available from: [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Available from: [Link]

  • American Chemical Society. (2019). HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Available from: [Link]

  • Progressive Research. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. Available from: [Link]

  • Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Available from: [Link]

  • NorthEast BioLab. (n.d.). HPLC-UV Method Development: Testing 9 Articles in Formulation. Available from: [Link]

  • 3A Senrise. (n.d.). (4-(4-Methylpiperazin-1-yl)phenyl)methanol, 98%. Available from: [Link]

  • MDPI. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Available from: [Link]

Sources

Comparative

Comprehensive FTIR Spectroscopy Validation Standards for {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol: ATR vs. Transmission Guide

In the highly regulated landscape of pharmaceutical manufacturing, the spectroscopic validation of complex active pharmaceutical ingredient (API) intermediates is a critical control point. {4-[(4-Methylpiperazin-1-yl)met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

In the highly regulated landscape of pharmaceutical manufacturing, the spectroscopic validation of complex active pharmaceutical ingredient (API) intermediates is a critical control point. {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol (CAS 622381-65-1) is a vital aminoalkyl benzyl alcohol intermediate frequently utilized in the synthesis of targeted therapies[]. Validating its identity and purity using Fourier Transform Infrared (FTIR) spectroscopy requires a rigorous approach that complies with Good Manufacturing Practice (GMP) and ICH Q7 standards.

This guide provides an objective, data-backed comparison of Attenuated Total Reflectance (ATR) against traditional Potassium Bromide (KBr) transmission methods. By understanding the mechanistic interactions between the molecule and the sampling technique, we can establish a self-validating protocol that meets the stringent requirements of USP General Chapter <854> and Ph. Eur. 2.2.24.

Mechanistic Profiling & Spectral Causality

To design a robust analytical method, we must first establish the causality between the molecule's structural features and its expected vibrational modes. {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol contains several distinct functional groups: a tertiary amine within a piperazine ring, an aromatic system, and a primary benzyl alcohol group[].

The most critical diagnostic feature for this intermediate is the O-H stretch of the methanol group , which typically absorbs between 3300 and 3400 cm⁻¹.

When selecting an FTIR sampling technique, the chemical environment is paramount. Traditional KBr pellets are highly hygroscopic. Even trace amounts of absorbed atmospheric moisture during pellet pressing will produce a broad, intense O-H stretching band in the 3500–3200 cm⁻¹ region[2]. This matrix-induced water band directly masks and distorts the critical benzyl alcohol O-H stretch of our target analyte, leading to false negatives or poor quantitative repeatability[2]. Conversely, ATR utilizes a non-hygroscopic Internal Reflection Element (IRE), such as a diamond or ZnSe crystal, which completely eliminates moisture interference and preserves the structural integrity of the analyte's spectrum[3].

G Compound {4-[(4-Methylpiperazin-1-yl) methyl]phenyl}methanol OH_Band O-H Stretch (~3300-3400 cm⁻¹) Compound->OH_Band CH_Band C-H Aliphatic/Aromatic (~2800-3100 cm⁻¹) Compound->CH_Band CN_Band C-N Piperazine Stretch (~1100-1300 cm⁻¹) Compound->CN_Band CO_Band C-O Alcohol Stretch (~1000-1050 cm⁻¹) Compound->CO_Band

Fig 1: IR-active vibrational modes for {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol.

Objective Performance Comparison: ATR vs. KBr Transmission

While KBr transmission adheres strictly to the Beer-Lambert law and can offer high sensitivity for trace impurity analysis[4], it introduces significant mechanical and environmental variables. The high pressure required to fuse KBr can induce polymorphic transformations in fragile pharmaceutical intermediates[2].

For {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol, ATR-FTIR is the scientifically superior alternative. By relying on an evanescent wave that penetrates only a few micrometers into the sample[3], ATR provides a non-destructive analysis with a fixed effective pathlength, drastically improving intermediate precision[5].

Quantitative Method Validation Data

The following table summarizes the experimental validation data for this intermediate, benchmarked against USP <854> acceptance criteria.

Validation ParameterUSP <854> RequirementATR-FTIR (Diamond)Transmission (KBr Pellet)
Wavenumber Accuracy ± 1.0 cm⁻¹ (at 1601.2 cm⁻¹)Pass (± 0.4 cm⁻¹)Pass (± 0.7 cm⁻¹)
Repeatability (APIs) ≤ 1.0% RSD0.6% RSD (Superior)1.8% RSD (Fails criteria)
O-H Band Resolution Distinct peak at ~3300 cm⁻¹High (No interference)Low (Masked by KBr moisture)
Sample Prep Time N/A< 1 minute 10 - 15 minutes
Polymorphism Risk Must preserve crystal formNone (Non-destructive)High (Due to grinding pressure)

Data Interpretation: The KBr method fails the USP <854> repeatability threshold (≤ 1.0% RSD for APIs)[6] due to inconsistent pellet thickness and variable moisture uptake. ATR easily passes with a 0.6% RSD, provided uniform pressure is applied to the crystal[5].

Self-Validating Experimental Protocol (ATR-FTIR)

A robust analytical protocol must be a self-validating system —meaning the workflow inherently checks its own suitability before allowing sample data to be generated. If the instrument fails Operational Qualification (OQ) or the background scan detects contamination, the system halts, preventing the release of erroneous GMP data.

Workflow OQ 1. Instrument OQ Polystyrene Film (1601.2 cm⁻¹) Background 2. Background Spectrum (Air/Blank Crystal) OQ->Background Sample 3. Sample Acquisition (Diamond ATR, 32 Scans, 4 cm⁻¹) Background->Sample Verification 4. Spectral Verification (Library Match ≥ 0.95) Sample->Verification Decision 5. GMP Release / Reject Verification->Decision

Fig 2: Self-validating FTIR-ATR workflow compliant with USP <854> guidelines.

Step-by-Step Methodology
  • System Suitability & OQ (The Calibration Gate): Begin by scanning a NIST-traceable polystyrene film. According to USP <854>, you must verify that the critical band maximum is located at 1601.2 cm⁻¹ (±1.0 cm⁻¹)[7]. Causality: This proves the laser frequency and interferometer are perfectly aligned. If this fails, the system locks out further analysis.

  • Background Acquisition (The Cleanliness Gate): Clean the diamond ATR crystal with spectroscopic-grade isopropyl alcohol and allow it to evaporate. Collect a background spectrum in ambient air (32 scans, 4 cm⁻¹ resolution). The software must verify that baseline noise is acceptable and no residual analyte peaks are present.

  • Sample Application: Apply approximately 2–5 mg of {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol powder directly onto the center of the ATR crystal. No grinding is required, preserving the polymorphic state of the intermediate[3].

  • Pressure Application (The Reproducibility Metric): Engage the pressure anvil to approximately 75 psi. Causality: Because the evanescent wave penetrates only ~1-2 µm into the sample, uniform optical contact is mandatory. Applying consistent pressure ensures a constant effective pathlength, which is the direct mechanism behind achieving the 0.6% RSD in our repeatability data[5].

  • Spectral Acquisition & Chemometric Validation: Collect the sample spectrum (32 scans, 4 cm⁻¹). Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth (which causes peaks at lower wavenumbers to appear artificially intense compared to transmission spectra). Compare the corrected spectrum against a validated reference library. A correlation coefficient of ≥ 0.95 is required for positive GMP identification.

Conclusion

For the routine QA/QC validation of {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol, Diamond ATR-FTIR is unequivocally the superior analytical choice compared to KBr transmission. By eliminating hygroscopic matrix interference, preventing pressure-induced polymorphic changes, and standardizing the effective pathlength, ATR provides a highly reproducible, self-validating workflow that confidently satisfies the stringent mandates of USP <854>.

References

  • Revision of USP Chapter on IR Spectroscopy - ECA Academy.[Link]

  • Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia - Agilent Technologies.[Link]

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? - Kintek Solution.[Link]

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd. [Link]

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? - ResearchGate.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Extraction Techniques for {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol in Organic Synthesis

This guide provides an in-depth comparison of common extraction techniques for the purification of {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol, a versatile building block in medicinal chemistry and materials scien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of common extraction techniques for the purification of {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol, a versatile building block in medicinal chemistry and materials science.[] As researchers and drug development professionals, selecting an optimal purification strategy is paramount to ensuring high purity, yield, and process efficiency. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions for your specific synthetic context. We will compare Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Accelerated Solvent Extraction (ASE), supported by experimental workflows and comparative data.

Understanding the Target Molecule: Physicochemical Properties

{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol (MW: 220.31 g/mol ) is a bifunctional molecule featuring a benzyl alcohol and a 4-methylpiperazine moiety.[] Its purification is often complicated by the presence of unreacted starting materials, particularly piperazine-containing precursors, and other basic impurities.

Key Molecular Features Influencing Extraction:

  • Basicity: The two nitrogen atoms in the piperazine ring (pKa values for piperazine are ~5.3 and 9.7) confer basicity and allow for manipulation of the molecule's solubility based on pH.[2]

  • Polarity: The hydroxyl group imparts polarity, while the phenyl and piperazine rings contribute to both polar and non-polar character.

  • Solubility: The compound is soluble in various organic solvents like dichloromethane (DCM) and ethyl acetate, and its protonated salt form is soluble in water.[2][3]

Technique Comparison: Principles and Performance

The choice of extraction technique is a critical decision that impacts throughput, cost, solvent consumption, and final product purity. We will evaluate three common methods.

Liquid-Liquid Extraction (LLE): The Workhorse Method

LLE is the most traditional and widely accessible technique. It leverages the differential solubility of the target compound in two immiscible liquid phases. For this specific molecule, an acid-base extraction strategy is highly effective for removing common basic impurities like unreacted piperazine.

Principle of Operation: The core principle is to exploit the basicity of the piperazine nitrogen. By washing the organic phase with a dilute acid, basic impurities are protonated to form water-soluble salts, which are then partitioned into the aqueous phase and removed.[4] The desired product, being a weaker base, can be selectively retained in the organic layer under carefully controlled pH conditions or subsequently extracted.

Experimental Workflow: LLE

The following diagram outlines a typical LLE workflow post-synthesis.

LLE_Workflow start Crude Reaction Mixture in Organic Solvent (e.g., DCM) add_base Add aq. NaHCO3 or H2O (Initial Quench) start->add_base separate1 Separate Layers (Discard Aqueous) add_base->separate1 Partitioning organic1 Organic Phase Containing Product & Basic Impurities separate1->organic1 acid_wash Wash with dilute aq. HCl (pH ~4-5) organic1->acid_wash separate2 Separate Layers (Aqueous contains protonated impurities) acid_wash->separate2 Impurity Extraction organic2 Organic Phase (Purified Product) separate2->organic2 brine_wash Wash with Brine organic2->brine_wash dry Dry over Na2SO4 brine_wash->dry concentrate Filter & Concentrate (Rotary Evaporation) dry->concentrate product Purified Product concentrate->product

Caption: Liquid-Liquid Extraction workflow for purifying {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol.

Detailed Protocol:

  • Quench Reaction: Cool the crude reaction mixture (e.g., in Dichloromethane) to room temperature. Carefully quench with saturated aqueous sodium bicarbonate solution or water.

  • Initial Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and discard the aqueous layer.

  • Acidic Wash: Add an equal volume of dilute hydrochloric acid (e.g., 1M HCl) to the organic layer. Shake vigorously for 1-2 minutes. This step is critical for removing residual N-methylpiperazine or other basic starting materials.[4]

  • Impurity Removal: Allow the layers to separate. The aqueous layer, now containing the protonated basic impurities, is removed and discarded.

  • Neutralization & Final Washes: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any residual acid) and then with brine (to remove excess water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[5]

  • Validation: Assess purity via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Solid-Phase Extraction (SPE): The High-Selectivity Method

SPE offers higher selectivity and reproducibility compared to LLE, often yielding a purer product with reduced solvent consumption. It is particularly advantageous for processing multiple samples in parallel.

Principle of Operation: SPE utilizes a solid sorbent packed in a cartridge to selectively retain either the target compound or impurities from a liquid phase. For our target, a strong cation-exchange (SCX) SPE column is ideal. At a low pH, the piperazine nitrogen is protonated, allowing it to bind strongly to the negatively charged SCX sorbent. Neutral and acidic impurities are washed away. The purified product is then eluted by raising the pH with a basic solvent, which neutralizes the piperazine moiety, disrupting its ionic bond with the sorbent.[6]

Experimental Workflow: SPE

The diagram below illustrates the steps involved in a cation-exchange SPE protocol.

SPE_Workflow start Crude Product (Dissolved in minimum acidified solvent) load Load Sample start->load condition Condition SPE Cartridge (Methanol, then acidic H2O) condition->load Prepare wash1 Wash 1: Organic Solvent (e.g., Methanol) Removes non-polar impurities load->wash1 Bind wash2 Wash 2: Acidic Buffer (e.g., 0.1M HCl) Removes neutral/acidic impurities wash1->wash2 Clean elute Elute with Basic Solvent (e.g., 5% NH4OH in Methanol) wash2->elute Release collect Collect Eluate elute->collect concentrate Evaporate Solvent collect->concentrate product Highly Purified Product concentrate->product

Caption: Solid-Phase Extraction (SPE) workflow using a strong cation-exchange (SCX) cartridge.

Detailed Protocol:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol) and acidify with acetic or formic acid to ensure the piperazine moiety is fully protonated.

  • Cartridge Conditioning: Condition an SCX SPE cartridge (e.g., LiChrolut EN) by passing methanol followed by acidified water (pH ~3-4) through it.[7]

  • Loading: Load the prepared sample onto the conditioned cartridge. The protonated target molecule will bind to the sorbent.

  • Washing:

    • Wash the cartridge with methanol to elute non-polar, non-basic impurities.

    • Wash with dilute acid (e.g., 0.1M HCl) to remove any remaining weakly basic or neutral impurities.

  • Elution: Elute the purified product using a basic solvent mixture, such as 5% ammonium hydroxide in methanol. This deprotonates the piperazine, releasing it from the sorbent.

  • Concentration: Collect the eluate and evaporate the solvent under reduced pressure.

  • Validation: Confirm purity and calculate recovery using HPLC and mass spectrometry.

Accelerated Solvent Extraction (ASE): The High-Throughput Option

ASE is a more advanced technique that uses elevated temperatures and pressures to increase extraction efficiency and speed. While typically used for extracting analytes from solid matrices, the principles can be adapted for purifying solid crude products.

Principle of Operation: High temperature increases the solubility and diffusion rate of the analyte, while high pressure keeps the solvent in a liquid state above its boiling point, enabling faster and more complete extraction.[8] This method is particularly effective for quickly processing larger batches of crude solid material.

Conceptual Protocol:

  • Sample Preparation: Mix the crude solid product with an inert dispersant (e.g., diatomaceous earth).

  • Extraction: Pack the mixture into an ASE cell. Extract with a suitable solvent (e.g., dichloromethane or ethyl acetate) at elevated temperature (e.g., 80°C) and pressure (e.g., 1500 psi).[8]

  • Purification: The resulting extract may still contain co-extracted impurities and often requires a secondary clean-up step, such as the LLE or SPE methods described above. The primary advantage of ASE is the rapid and highly efficient initial extraction from the crude solid matrix.

Performance Benchmark: Comparative Data

The following table summarizes the expected performance of each technique for the purification of a 10-gram batch of crude {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Accelerated Solvent Extraction (ASE)
Purity (Post-Extraction) 85-95%>98%80-90% (requires secondary purification)
Typical Recovery ~90%~95%>99% (initial extraction)
Processing Time / Sample 30-45 minutes20-30 minutes15-20 minutes (for initial extraction)
Solvent Consumption HighLow-MediumMedium
Scalability Excellent for large scaleGood, but can be costlyExcellent for high throughput
Technical Skill Required LowMediumHigh (requires specialized equipment)
Key Advantage Low cost, simple setupHigh purity, automation-friendlySpeed and efficiency for solids
Key Disadvantage Emulsion formation, large solvent volumesHigher cost of consumables (cartridges)High initial equipment cost

Senior Application Scientist's Recommendation

Choosing the right extraction technique is a balance of purity requirements, scale, available resources, and throughput needs. The following decision tree can guide your selection process.

Decision_Tree q1 Purity Requirement? q2 Scale? q1->q2 > 98% rec_lle Recommendation: Liquid-Liquid Extraction (LLE) q1->rec_lle < 95% q3 High Throughput Needed? q2->q3 Process Scale (> 50g) rec_spe Recommendation: Solid-Phase Extraction (SPE) q2->rec_spe Lab Scale (< 50g) q3->rec_lle No rec_ase Consider: ASE + SPE/LLE q3->rec_ase Yes

Caption: Decision tree for selecting an appropriate extraction technique.

  • For Highest Purity on a Lab Scale: Solid-Phase Extraction (SPE) is the recommended method. Its superior selectivity provides the cleanest product, which is often critical for downstream applications in drug development.

  • For Large-Scale Synthesis or Cost-Sensitive Projects: Liquid-Liquid Extraction (LLE) remains an excellent and economical choice. It is highly scalable and effective, provided that a final purity of ~95% is acceptable.

  • For High-Throughput Extraction from Solid Crude: Accelerated Solvent Extraction (ASE) is unmatched in speed for the initial recovery from a solid. However, it should be viewed as a sample preparation step, likely requiring a follow-up SPE or LLE procedure for final polishing.

By understanding the chemical properties of {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol and the principles behind each extraction technique, researchers can confidently select and optimize a purification strategy that meets the stringent demands of modern organic synthesis.

References

  • Čulík, J., Horák, T., Jurková, M., Čejka, P., Kellner, V., & Dvořák, J. (2009). DETERMINATION OF AROMATIC ALCOHOLS IN BEER BY SOLID PHASE EXTRACTION AND DETECTION WITH GAS CHROMATOGRAPHY IN COMBINATION WITH MASS SPECTROMETRY (GC-MS) Part I. – Creation and validation of the analytical method. Kvasny Prumysl. 7

  • Guo, Y. (2018). Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs. Google Patents (CN105954376A). 8

  • Chen, Y., et al. (2021). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences, 66(2), 748-757. 9

  • BOC Sciences. ({4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol). BOC Sciences Website.

  • Benchchem. (n.d.). Methods for removing unreacted piperazine from the reaction mixture. Benchchem Technical Guides. 4

  • Various Authors. (2013). How to extract/isolate piperazine from water without distillation? ResearchGate. 2

  • Čulík, J. (2009). Determination of Aromatic Alcohols in Beer by Solid Phase Extraction and Detection With Gas Chromatography in Combination With Mass Spectrometry (GC-MS). Part I - Creation and Validation of the Analytical Method. Amanote Research. 10

  • Guo, Y. W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Quality Assurance and Safety of Crops & Foods, 12(1), 28-39. 6

  • Dayalan, A., et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 24(11), 5041-5044. 11

  • Zhang, J. (2022). Synthesis method of di (4-methylpiperazine-1-yl) ketone. Google Patents (CN114685401A). 3

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol. Benchchem Technical Guides. 5

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol

As a Senior Application Scientist, I approach chemical handling not as a mere compliance exercise, but as a system of risk mitigation grounded in molecular properties. {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not as a mere compliance exercise, but as a system of risk mitigation grounded in molecular properties. {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol is a highly versatile bifunctional building block frequently utilized in API synthesis and drug discovery. However, its structural features—specifically the basic, nucleophilic 4-methylpiperazine moiety—impart a significant hazard profile, notably severe tissue corrosivity, potential sensitization, and aquatic toxicity[1][2].

To ensure absolute safety and experimental integrity, laboratory personnel must understand the causality behind the required Personal Protective Equipment (PPE) and operational protocols.

Mechanistic Hazard Profile

Before selecting PPE, we must define the threat. The hazards of this compound are directly linked to its chemical topology. The tertiary amine nitrogens in the piperazine ring are highly basic, while the hydroxymethyl group increases local aqueous solubility, accelerating tissue interaction upon contact.

Table 1: GHS Hazard Profile and Mechanistic Causality

Hazard ClassGHS StatementMechanistic Causality
Corrosivity H314 / H318: Causes severe skin burns and serious eye damage[1].The basic piperazine nitrogens abstract protons from tissue moisture, creating localized alkaline conditions. This rapidly saponifies lipid bilayers and denatures cellular proteins, leading to irreversible liquefaction necrosis[1][3].
Systemic Toxicity H302: Harmful if swallowed[1].The lipophilic phenyl ring facilitates rapid systemic absorption across the gastrointestinal mucosa, leading to dose-dependent systemic toxicity[1][4].
Sensitization H317 / H334: May cause allergic skin reaction or asthma symptoms[2][4].Piperazine derivatives act as electrophilic haptens. They covalently bind to endogenous proteins, triggering an IgE-mediated immune response upon repeated dermal or inhalation exposure[2][4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling concentrated piperazine derivatives. The following PPE matrix is engineered to break the chain of exposure based on the compound's physical and chemical properties.

  • Eye/Face Protection: Tight-fitting chemical splash goggles AND a full-face shield.

    • Causality: The risk of irreversible corneal damage (H318) necessitates dual-layer protection against micro-splashes or aerosolized dust during transfer[1][2]. Standard safety glasses lack the orbital seal required to stop airborne particulates.

  • Hand Protection: Heavy-duty Nitrile (minimum 0.11 mm thickness for splash, 0.4 mm for extended contact) or Butyl rubber gloves.

    • Causality: Piperazine derivatives can permeate thin latex rapidly. Double-gloving is mandatory. The outer glove acts as a sacrificial layer and must be removed immediately if contaminated to prevent chemical breakthrough[2][5].

  • Body Protection: Tyvek® or chemically resistant lab coat with knit cuffs, fully buttoned.

    • Causality: Woven cotton lab coats trap corrosive dust, leading to delayed dermal exposure. A non-porous or tightly woven barrier prevents particulate embedding[5].

  • Respiratory Protection: N95/P100 particulate respirator (or a half-mask elastomeric respirator with P100/Organic Vapor cartridges if handling outside a fume hood).

    • Causality: Mitigates the inhalation of corrosive dust, directly preventing severe respiratory tract burns and occupational asthma sensitization[3][5].

Self-Validating Operational Workflow

Handling {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol requires a highly controlled environment. The following protocol integrates a self-validating feedback loop to ensure decontamination is successful.

Step-by-Step Handling Procedure:

  • Environmental Preparation: Verify the chemical fume hood has a face velocity of 80–120 FPM. Clear all unnecessary clutter to prevent cross-contamination.

  • Static Mitigation: Because this compound is typically a powder or crystalline solid, use an anti-static weighing boat and a grounded balance. Causality: Static charge can cause basic particulates to aerosolize, bypassing primary containment and risking inhalation[2][3].

  • Transfer: Use a dedicated stainless steel or disposable anti-static spatula. Never pour directly from the reagent bottle to avoid dust plumes.

  • Decontamination: Wipe down the exterior of the reagent bottle, the balance, and the fume hood surface with a dilute weak acid (e.g., 1% citric acid solution). Causality: The weak acid rapidly neutralizes residual basic amines into harmless, water-soluble citrate salts[2][3].

  • Validation Step (Self-Validation): Swab the decontaminated surface with a moistened pH indicator strip. A pH of 6–7 confirms the successful neutralization of the basic piperazine residues. If the pH remains >8, repeat the citric acid wash.

Workflow Start Pre-Operation: Hood Setup & Velocity Check PPE Don PPE: Double Gloves, Goggles, Respirator Start->PPE Handling Handling: Anti-static Weighing inside Hood PPE->Handling Decon Decontamination: Neutralize with 1% Citric Acid Handling->Decon Validate Validation: pH Strip Check (Target pH 6-7) Decon->Validate Waste Waste Disposal: Segregate as Basic/Corrosive Validate->Waste

Fig 1. Standard operational workflow for handling corrosive piperazine derivatives.

Spill Response and Disposal Plan

In the event of a containment failure, immediate and calculated action is required. Do not use water initially, as the heat of dissolution can generate toxic aerosols.

Step-by-Step Spill Response:

  • Isolate: Alert personnel in the immediate vicinity. If the spill is >50g outside a fume hood, evacuate the laboratory immediately[6].

  • Contain: Cover the spill with a damp, inert absorbent pad. Causality: The damp pad suppresses dust generation without adding excess water that could spread the corrosive footprint[2][6].

  • Neutralize: Carefully apply a weak acid neutralizer powder (e.g., solid citric acid or a commercial basic-spill kit) working from the outside perimeter inward[3].

  • Collect: Sweep up the neutralized matrix using a non-sparking tool. Place the material into a heavy-duty, sealable polyethylene hazardous waste container[2][3].

  • Disposal: Label the container explicitly as "Corrosive Organic Solid Waste." Never flush piperazine derivatives down the sink. They exhibit significant aquatic toxicity and can disrupt municipal wastewater treatment biomes[3][6].

SpillResponse Spill Spill Occurs: Piperazine Derivative Assess Assess Spill Size & Location Spill->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Major Major Spill (>50g) Outside Fume Hood Assess->Major Contain Contain with Damp Pad (Prevent Dust) Minor->Contain Evacuate Evacuate Lab & Call HazMat Major->Evacuate Neutralize Neutralize with Weak Acid (e.g., Citric Acid) Contain->Neutralize Dispose Collect in Sealed Polyethylene Label: Corrosive Waste Neutralize->Dispose

Fig 2. Decision matrix and step-by-step logic for piperazine derivative spill response.

References

  • Fisher Scientific. (n.d.). {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol, 97% Safety Data Sheet. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2025). 1-(3-Methylpyridin-4-yl)piperazine trihydrochloride Safety Data Sheet. Retrieved from [Link]

  • CPAChem Ltd. (2022). Piperazine Safety Data Sheet. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol
Reactant of Route 2
{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol
© Copyright 2026 BenchChem. All Rights Reserved.